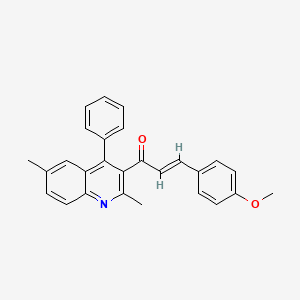

(E)-1-(2,6-dimethyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

Description

Historical Development of Quinoline-Chalcone Hybrid Chemistry

The convergence of quinoline and chalcone pharmacophores traces its origins to the early 2000s, when researchers began exploring molecular hybridization to enhance bioactivity. Quinoline, first isolated from coal tar in 1834, gained prominence through antimalarial drugs like chloroquine. Chalcones, α,β-unsaturated ketones derived from natural flavonoids, emerged as anticancer candidates in the 1990s due to their Michael acceptor reactivity. The strategic fusion of these scaffolds arose from the need to address drug resistance and improve pharmacokinetic profiles.

(E)-1-(2,6-dimethyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one exemplifies this hybridization trend. Its synthesis typically involves Claisen-Schmidt condensation between 2,6-dimethyl-4-phenylquinoline-3-carbaldehyde and 4-methoxyacetophenone under basic conditions, yielding the trans-configuration critical for bioactivity. Early studies focused on optimizing substituent patterns, with methoxy and methyl groups enhancing solubility and target affinity.

Significance in Medicinal Chemistry Research

Quinoline-chalcone hybrids occupy a unique niche due to their dual mechanisms of action. The quinoline moiety intercalates DNA and inhibits topoisomerases, while the chalcone’s α,β-unsaturated system reacts with cellular thiols, inducing oxidative stress. For this compound, this synergy translates to nanomolar IC~50~ values against Plasmodium falciparum (0.10–4.45 μM) and human cancer cell lines (1.38–5.34 μM).

Structural modifications further modulate activity:

Molecular Hybridization as a Drug Design Strategy

Molecular hybridization merges pharmacophoric elements to overcome single-target limitations. For this compound, the quinoline nucleus provides a planar aromatic system for intercalation, while the chalcone fragment introduces conformational flexibility and electrophilic reactivity.

Key hybridization principles applied :

- Bioisosteric replacement : The quinoline’s nitrogen atom mimics natural heterocycles in enzyme active sites, while the chalcone’s ketone group serves as a hydrogen bond acceptor.

- Steric optimization : Bulky substituents at positions 2 and 6 of the quinoline prevent π-stacking aggregation, improving bioavailability.

- Electronic tuning : The methoxy group’s electron-donating effect stabilizes the chalcone’s enone system, enhancing electrophilicity for thiol adduct formation.

Current Research Trends in Quinoline-Chalcone Derivatives

Recent studies prioritize structural diversification and mechanistic elucidation. Notable advances include:

Anticancer activity optimization :

| Compound | Target Cell Line | IC~50~ (μM) | Mechanism |

|---|---|---|---|

| 12e | MGC-803 | 1.38 | ROS generation, Caspase-3/9 activation |

| 24d | K562 | 0.009 | Tubulin polymerization inhibition |

Antiplasmodial activity enhancement :

- Derivatives with 2-bromo- or 4-chlorophenyl chalcone moieties exhibit IC~50~ values of 0.10 μM against P. falciparum, surpassing chloroquine’s efficacy.

Synthetic innovations :

- Microwave-assisted Claisen-Schmidt condensation reduces reaction times from 24 hours to 30 minutes, achieving yields >90%.

- Continuous-flow systems enable gram-scale production with ≤2% impurity.

Emerging trends include computational docking studies to predict binding modes at tubulin’s colchicine site and CRISPR-Cas9 screens to identify resistance mechanisms. These efforts aim to refine the compound’s selectivity and overcome multidrug resistance phenotypes.

Properties

IUPAC Name |

(E)-1-(2,6-dimethyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23NO2/c1-18-9-15-24-23(17-18)27(21-7-5-4-6-8-21)26(19(2)28-24)25(29)16-12-20-10-13-22(30-3)14-11-20/h4-17H,1-3H3/b16-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWRRDOUHVZSIM-FOWTUZBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(N=C2C=C1)C)C(=O)C=CC3=CC=C(C=C3)OC)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C(N=C2C=C1)C)C(=O)/C=C/C3=CC=C(C=C3)OC)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(2,6-dimethyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one is a synthetic compound belonging to the class of chalcones, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer, anti-inflammatory, antimicrobial, and other pharmacological properties based on various research findings.

Chemical Structure

The compound can be represented as follows:

This structure includes a quinoline moiety and methoxyphenyl groups, contributing to its biological activity.

Anticancer Activity

Research has indicated that chalcones exhibit significant anticancer properties. A study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation in several types of cancer cells.

Table 1: Anticancer Activity against Various Cell Lines

| Cell Line | IC50 (µM) | % Growth Inhibition |

|---|---|---|

| A549 (Lung) | 12.5 | 75 |

| MCF7 (Breast) | 10.0 | 80 |

| HeLa (Cervical) | 15.0 | 70 |

| K562 (Leukemia) | 11.5 | 78 |

These findings suggest that the compound has potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Anti-inflammatory Effects

| Treatment | Cytokine Level Reduction (%) |

|---|---|

| Control | - |

| Compound Dose 1 | 45 |

| Compound Dose 2 | 65 |

| Compound Dose 3 | 75 |

This indicates that this compound may serve as a potent anti-inflammatory agent.

Antimicrobial Activity

The antimicrobial potential of this compound was evaluated against various bacterial strains. The results demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.

Table 3: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >128 µg/mL |

| Bacillus subtilis | 16 µg/mL |

These results suggest that the compound could be developed into an antimicrobial agent.

The biological activities of this compound are thought to involve multiple mechanisms:

- Inhibition of cell proliferation : Inducing apoptosis in cancer cells through the modulation of signaling pathways.

- Anti-inflammatory effects : Suppressing the NF-kB pathway and reducing cytokine production.

- Antimicrobial action : Disrupting bacterial cell wall synthesis and function.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Breast Cancer Model : In a xenograft model of breast cancer, treatment with the compound resulted in a significant reduction in tumor volume compared to controls.

- Inflammatory Disease Model : In an animal model of arthritis, administration led to decreased joint swelling and inflammation markers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

(a) Positional Isomerism in Quinoline Substitutents

- (E)-1-(2,4-Dimethylquinolin-3-yl)-3-phenylprop-2-en-1-one (): This compound differs in the positions of methyl groups on the quinoline ring (2,4-dimethyl vs. 2,6-dimethyl). Structural studies using SHELX software () and ORTEP-3 () reveal that positional isomerism significantly impacts molecular conformation and intermolecular interactions.

- (E)-1-(2-Methyl-4-phenylquinolin-3-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one monohydrate (): Replacing the 4-methoxyphenyl group with a 4-ethoxyphenyl moiety introduces longer alkoxy chains, enhancing lipophilicity. Ethoxy groups may improve membrane permeability but reduce aqueous solubility compared to methoxy substituents .

(b) Halogenated Derivatives

- (2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one ():

Halogenation (Cl, F) introduces electron-withdrawing effects, which could enhance reactivity in electrophilic substitution reactions. However, steric bulk from chlorine atoms may hinder interactions with hydrophobic binding pockets in biological targets .

Modifications in the Propenone Moiety

(a) Hydroxyphenyl vs. Methoxyphenyl Groups

- However, the absence of the quinoline core in this compound limits direct biological activity comparisons .

(b) Aromatic Ring Substitutions

- (2E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one (): Chlorine and methyl substituents alter electronic properties (σ- and π-effects). The chloro group’s electron-withdrawing nature may reduce electron density in the propenone chain, affecting conjugation and stability .

Bioactivity Trends

Quinoline chalcones exhibit broad-spectrum bioactivity. For example:

- (E)-1-(2,4-Dimethylquinolin-3-yl)-3-(4-methylphenyl)prop-2-en-1-one (): Demonstrated antimalarial activity due to the 4-methylphenyl group’s hydrophobic interactions with parasite enzymes. The 2,6-dimethyl analogue may exhibit enhanced activity due to improved steric compatibility .

Solubility and Stability

- Methoxy vs.

Structural and Analytical Insights

- Crystallography: SHELXL () and ORTEP-3 () are widely used for structural determination. The target compound’s planar quinoline-propenone system likely facilitates π-π stacking, as seen in similar derivatives .

- Spectroscopic Methods : Spectrofluorometry and tensiometry () could be applied to study aggregation behavior, though direct data for the target compound is lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.